molecular formula C10H20ClN3O B1522482 (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride CAS No. 889849-93-8

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride

Cat. No.: B1522482
CAS No.: 889849-93-8
M. Wt: 233.74 g/mol
InChI Key: MKHNRELCUURGBM-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminopiperidine group and a pyrrolidinyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with pyrrolidin-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding amides or esters.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the amine or carbonyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.

Major Products Formed:

  • Amides and esters from oxidation reactions.

  • Amines and alcohols from reduction reactions.

  • Substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular conditions.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone hydrochloride: can be compared with other similar compounds, such as:

  • (3-Aminopiperidin-1-yl)(pyrazin-1-yl)methanone hydrochloride

  • (4-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of aminopiperidine and pyrrolidinyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-pyrrolidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c11-9-3-7-13(8-4-9)10(14)12-5-1-2-6-12;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHNRELCUURGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679020
Record name (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889849-93-8
Record name (4-Aminopiperidin-1-yl)(pyrrolidin-1-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-PYRROLIDINYLCARBONYL)-4-PIPERIDINAMINE HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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